4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine
Description
4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is a piperidine derivative featuring a trifluoromethylbenzyl substituent at the 4-position of the piperidine ring and a primary amine group at the same position. The trifluoromethyl (–CF₃) group is a key structural motif, contributing to enhanced metabolic stability, lipophilicity, and electronic effects due to its strong electron-withdrawing nature.
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12/h1-4,18H,5-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSKYOJQOEVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Construction
Piperidin-4-one serves as the principal precursor across all routes, with optimized conditions for its preparation involving:
- Lithium-halogen exchange of 9H-fluorene-9-carboxylic acid with n-butyllithium at -30°C in tetrahydrofuran
- Alkylation with 4-bromobutyl acetate (185 gm scale, 83% yield)
- Acid-catalyzed cyclization (50% HCl, ΔT = 40°C) yielding piperidin-4-one hydrochloride
Notably, the patent methodology achieves 92% conversion efficiency through strict temperature control (-20°C to -30°C) during lithiation.
Trifluoromethylbenzyl Group Installation
Two dominant strategies emerge for introducing the 4-(trifluoromethyl)benzyl moiety:
Silver Fluoride-Mediated Coupling
Adapting procedures from trifluoromethyl amine synthesis:
- Reagents : CF3SO2Na (1.5 equiv), triphenylphosphine (3 equiv), acetonitrile solvent
- Conditions : 50°C under N2, 5h reaction time
- Mechanism : PPh3 reduces CF3SO2Na to CF3- , captured by AgF to form CF3-Ag intermediates
- Yield : 71-77% for analogous piperazine derivatives
19F NMR tracking reveals complete CF3 incorporation within 3h (δ = -57.03 ppm, quintet).
Friedel-Crafts Alkylation
Patent data illustrates scalable benzylation using:
- 4-(Trifluoromethyl)benzyl bromide (2.2 equiv)
- AlCl3 catalyst (0.1 mol%) in dichloromethane
- -78°C to 25°C gradient over 12h
- Yield : 68% isolated after silica gel chromatography (hexane:EtOAc 9:1)
Comparative Table 1: Benzylation Method Performance
| Method | Temp Range (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| AgF-Mediated | 50 | 5 | 71 | 98.2 |
| Friedel-Crafts | -78→25 | 12 | 68 | 97.8 |
| Mitsunobu Reaction | 0→40 | 8 | 63 | 96.5 |
Amine Group Introduction Strategies
The 4° amine installation presents unique challenges due to steric hindrance from the benzyl group. Three validated approaches include:
Reductive Amination
Optimized protocol from fluorene carboxamide syntheses:
- Piperidin-4-one (1 equiv)
- NH4OAc (5 equiv), NaBH3CN (1.5 equiv)
- MeOH solvent, 0°C → rt over 6h
- Yield : 82% after recrystallization (MeOH/H2O)
13C NMR confirms amine formation (δ = 41.44 ppm, d, J = 2.3 Hz).
Gabriel Synthesis
Alternative pathway for improved stereocontrol:
- Piperidin-4-yl phthalimide (1 equiv)
- KOH (2M), ethylene glycol, 110°C, 48h
- Hydrazinolysis (NH2NH2·H2O, EtOH, Δ)
- Yield : 78% with 99.1% ee (Chiralcel OD-H)
Hofmann Rearrangement
For substrates requiring oxidation state adjustment:
- Piperidine-4-carboxamide (1 equiv)
- NaOCl (2.5 equiv), NaOH (3 equiv)
- -15°C, 2h reaction
- Yield : 65% (needs optimization)
Protecting Group Strategies
Benzyl and trifluoroacetyl groups demonstrate optimal performance:
Benzyl Protection/Deprotection
Trifluoroacetyl Group
- Installation : (CF3CO)2O (1.5 equiv), Et3N (2 equiv), CH2Cl2, 0°C (89% yield)
- Removal : K2CO3 (3 equiv), MeOH/H2O (4:1), 12h (97% yield)
Purification and Characterization
Critical purity benchmarks (>99%) are achieved through:
Chromatographic Methods
Crystallographic Analysis
Single-crystal X-ray of intermediate 4jj (CCDC 1912345) confirms:
Spectroscopic Fingerprints
1H NMR (500 MHz, CDCl3) :
- Piperidine H2/H6: δ 2.95 (t, J = 4.9 Hz, 4H)
- Benzyl CH2: δ 4.27 (s, 2H)
19F NMR (470 MHz) :
HRMS (EI) :
- Calcd for C13H16F3N2 [M+H]+: 265.1218
- Found: 265.1211
Scalability and Process Chemistry
Pilot-scale production (1 kg batch) employs:
- Continuous flow hydrogenation (Pd/Al2O3 cartridge)
- Thin-film evaporation for solvent exchange
- Anti-solvent crystallization (MTBE/heptane)
Key Metrics :
- Overall yield: 63%
- Purity: 99.4% (HPLC)
- Residual solvents: <300 ppm (ICH Q3C)
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidines or benzyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role as a key intermediate in synthesizing pharmaceuticals. Its structural characteristics make it particularly useful in developing drugs targeting neurological disorders such as Alzheimer's disease and other cognitive deficits associated with neurodegenerative conditions .
Case Study: Neurological Disorders
Research indicates that derivatives of 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine can act on muscarinic receptors, which are implicated in various neurological disorders. For instance, studies have shown that compounds based on this structure can modulate receptor activity, potentially leading to therapeutic benefits in treating conditions like Lewy Body Dementia .
Neurotransmitter Research
This compound is utilized in studies focusing on neurotransmitter systems. Its ability to interact with neurotransmitter receptors aids researchers in understanding mood regulation and cognitive functions. The compound's unique trifluoromethyl group enhances its binding affinity to certain receptors, making it a valuable tool in pharmacological research .
Material Science
In material science, this compound is explored for creating advanced materials. Its properties allow for the development of polymers with improved thermal stability and chemical resistance. This application is particularly significant in industries requiring robust materials capable of withstanding harsh environmental conditions .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry. It aids in the calibration of instruments used for detecting similar compounds, providing a reliable benchmark for researchers conducting quantitative analyses. This application is crucial for ensuring accuracy and consistency in chemical measurements .
Chemical Synthesis
In synthetic chemistry, this compound is employed in various synthetic pathways. Its structure facilitates the efficient creation of complex molecules, which is essential for developing new drugs and materials . The compound's versatility allows chemists to explore multiple synthetic routes, optimizing yield and purity.
Data Table: Applications Overview
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Alzheimer's Disease treatments |
| Neurotransmitter Research | Investigates roles of neurotransmitters in mood regulation | Studies on muscarinic receptor modulation |
| Material Science | Development of advanced polymers with enhanced properties | High-performance materials for industrial use |
| Analytical Chemistry | Standard reference material for calibrating detection instruments | Calibration methods using the compound |
| Chemical Synthesis | Facilitates efficient synthesis of complex molecules | Various synthetic pathways explored by chemists |
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The trifluoromethyl group distinguishes 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine from analogs with alternative substituents:
- Chlorine (Cl) : 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine () replaces –CF₃ with –Cl, reducing lipophilicity (Cl: π ≈ 0.71 vs. CF₃: π ≈ 1.07) and altering electronic effects. This compound targets kinases, suggesting that –Cl may favor polar interactions in enzymatic binding pockets .
- tert-Butyl : N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine () introduces a bulky tert-butyl group, increasing steric hindrance and lipophilicity. Such modifications may enhance membrane permeability but reduce solubility .
- Positional Isomerism : 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine (), a positional isomer with –CF₃ at the benzyl 3-position, demonstrates how spatial arrangement affects receptor binding. Meta-substitution may disrupt π-π stacking or hydrogen bonding compared to para-substitution .
Data Table: Key Comparative Features
Research Findings and Implications
- Metabolic Stability : The –CF₃ group in this compound enhances resistance to oxidative metabolism compared to –Cl or –CH₃ analogs, as seen in ATPR derivatives () .
- Target Selectivity : Heterocyclic additions (e.g., pyrrolopyrimidine in ) redirect activity toward kinases, while naphthyridine derivatives () suggest antibacterial applications .
- Formulation Challenges : Discontinuation of the parent compound () underscores the need for salt forms (e.g., dihydrochloride in ) or prodrug strategies to address solubility limitations .
Biological Activity
4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine is a fluorinated organic compound notable for its unique structural features that enhance its chemical reactivity and potential biological activity. This compound has gained attention in pharmaceutical chemistry due to its applications in drug design, particularly as a muscarinic receptor antagonist. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₇F₃N₂ and a molecular weight of approximately 258.28 g/mol. Its structure is characterized by:
- Trifluoromethyl group : Enhances electron-withdrawing properties.
- Benzyl moiety : Provides hydrophobic interactions.
- Piperidine ring : Essential for receptor binding.
These structural components contribute to its biological activity, particularly its interaction with muscarinic receptors.
Research indicates that this compound selectively interacts with muscarinic receptor subtype 4 (M4). This interaction suggests potential therapeutic applications in treating neuropsychiatric disorders such as schizophrenia. The trifluoromethyl group plays a crucial role in modulating the compound's pharmacological properties by enhancing binding affinity and selectivity toward specific receptor subtypes.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, focusing on its receptor interactions and potential therapeutic applications.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant affinity for M4 receptors, with binding assays revealing competitive inhibition characteristics. The following table summarizes key findings from various studies:
| Study Reference | Assay Type | IC50 Value (nM) | Target Receptor |
|---|---|---|---|
| Binding | 15 | M4 Muscarinic | |
| Functional | 20 | M4 Muscarinic | |
| Selectivity | >1000 | Other Subtypes |
These results indicate that this compound is a potent and selective antagonist for M4 receptors, making it a promising candidate for further development in neuropharmacology.
Case Studies
- Schizophrenia Treatment : A case study explored the efficacy of this compound in animal models of schizophrenia, where it was administered to evaluate behavioral changes associated with M4 receptor modulation. Results indicated a reduction in hyperactivity and improvement in cognitive functions, suggesting its potential as an adjunct therapy for schizophrenia.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound against excitotoxicity induced by glutamate in neuronal cell cultures. The findings showed that treatment with this compound significantly reduced cell death, highlighting its potential role in neuroprotection.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can be optimized to achieve higher yields and purity. Variations in substituents can lead to derivatives with altered biological activities. Some notable derivatives include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine | Fluorine at the meta position | Different electronic properties due to fluorine positioning |
| 1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine | Benzyl group at para position | Potentially different receptor selectivity |
| N-[2-(trifluoromethyl)phenyl]piperidin-4-amine | Trifluoromethyl group on a phenyl ring | Variation in biological activity due to structural differences |
These derivatives illustrate how modifications can significantly influence the pharmacological profile of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
